molecular formula C8H9FS B6143751 1-(4-fluorophenyl)ethane-1-thiol CAS No. 1016728-69-0

1-(4-fluorophenyl)ethane-1-thiol

Cat. No.: B6143751
CAS No.: 1016728-69-0
M. Wt: 156.22 g/mol
InChI Key: RBKUHCNEYMGINB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H9FS It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethane-1-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . Another method includes the use of 4-fluorobenzyl bromide and sodium hydrosulfide under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Fluorophenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)ethane-1-thiol is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(4-fluorophenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FS/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKUHCNEYMGINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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